molecular formula C10H15N3O6S B575247 N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide CAS No. 159709-60-1

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

Cat. No.: B575247
CAS No.: 159709-60-1
M. Wt: 305.305
InChI Key: FTFROPCAURDZIY-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of ethoxycarbonyl groups and a sulfonamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-ethoxycarbonyl-1-methylpyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl groups. The sulfonamide group is then introduced by reacting the intermediate with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxycarbonyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxycarbonyl)-4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide
  • N-(Propoxycarbonyl)-4-propoxycarbonyl-1-methylpyrazole-5-sulfonamide

Uniqueness

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxycarbonyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonamide group provides potential biological activity, making it a promising candidate for drug development .

Properties

IUPAC Name

ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFROPCAURDZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652295
Record name Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159709-60-1
Record name Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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